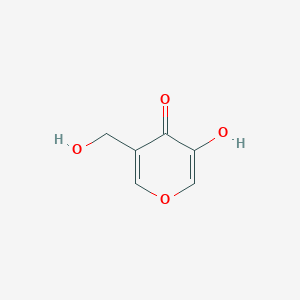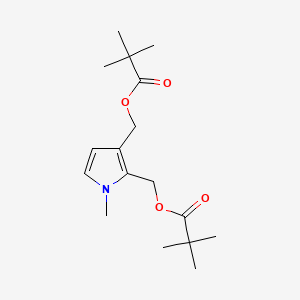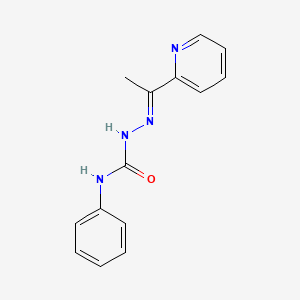
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide is a compound that belongs to the class of semicarbazides. Semicarbazides are known for their wide range of applications in agrochemistry, drug discovery, and organic synthesis . This compound contains a phenyl group, a pyridyl group, and a semicarbazide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide can be achieved through a one-pot two-step approach. The first step involves the formation of a carbamate from bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-trifluoroethylchloroformate and a primary or secondary amine. The second step involves the interaction of the carbamate with hydrazine to yield the semicarbazide . This method allows for the large-scale production of 4-substituted semicarbazides with good yield and purity.
Industrial Production Methods
Industrial production methods for this compound typically involve the use of readily available starting materials and reagents. The process is designed to be efficient and scalable, ensuring high yields and minimal by-products. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl and pyridyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives of the original compound.
科学的研究の応用
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide involves its interaction with specific molecular targets and pathways. . These reactions are typically acid-catalyzed and involve the elimination of water. The resulting imine derivatives can further interact with various biological targets, leading to their observed effects.
類似化合物との比較
Similar Compounds
4-Phenyl-1-(1-(2-pyridyl)ethylidene)thiosemicarbazide: Similar structure but contains a sulfur atom instead of an oxygen atom.
4-Phenyl-1-(1-(2-pyridyl)ethylidene)hydrazone: Similar structure but lacks the semicarbazide moiety.
Uniqueness
4-Phenyl-1-(1-(2-pyridyl)ethylidene)semicarbazide is unique due to its specific combination of phenyl, pyridyl, and semicarbazide groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
75013-85-3 |
|---|---|
分子式 |
C14H14N4O |
分子量 |
254.29 g/mol |
IUPAC名 |
1-phenyl-3-[(E)-1-pyridin-2-ylethylideneamino]urea |
InChI |
InChI=1S/C14H14N4O/c1-11(13-9-5-6-10-15-13)17-18-14(19)16-12-7-3-2-4-8-12/h2-10H,1H3,(H2,16,18,19)/b17-11+ |
InChIキー |
IZBUGIQWTMEWSL-GZTJUZNOSA-N |
異性体SMILES |
C/C(=N\NC(=O)NC1=CC=CC=C1)/C2=CC=CC=N2 |
正規SMILES |
CC(=NNC(=O)NC1=CC=CC=C1)C2=CC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


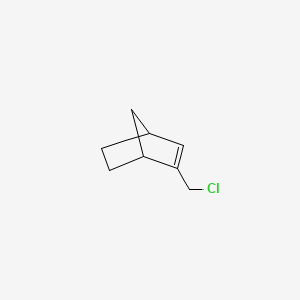
![1,1'-[1-(2-Methoxyphenyl)ethene-1,2-diyl]dibenzene](/img/structure/B14457527.png)
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)
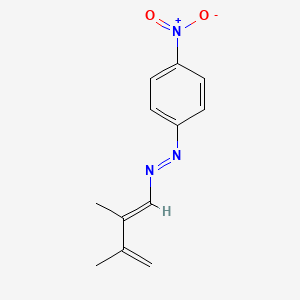

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
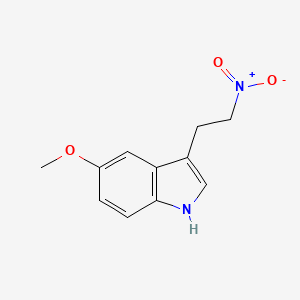
![9,10-Anthracenedione, 1-amino-2-bromo-4,5-dihydroxy-8-[(phenylmethyl)amino]-](/img/structure/B14457559.png)

![2-Ethyl-3,3-dimethyl-N-[2-(4-methylphenyl)propan-2-yl]butanamide](/img/structure/B14457579.png)
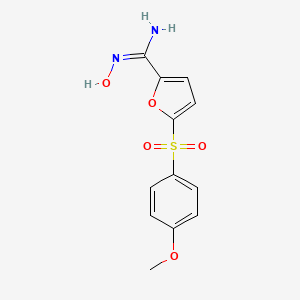
![Ethyl 3-[triethoxy(phenyl)-lambda~5~-phosphanyl]propanoate](/img/structure/B14457584.png)
